4-(tert-Butyl)-2-ethynyl-1-methylbenzene
Description
4-(tert-Butyl)-2-ethynyl-1-methylbenzene is an aromatic compound characterized by a benzene ring substituted with a tert-butyl group at the para position, an ethynyl (C≡CH) group at the ortho position, and a methyl group at the meta position. The tert-butyl group enhances steric bulk and lipophilicity, while the ethynyl group provides a reactive site for metal-catalyzed coupling reactions (e.g., Sonogashira or Glaser couplings).
Properties
Molecular Formula |
C13H16 |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
4-tert-butyl-2-ethynyl-1-methylbenzene |
InChI |
InChI=1S/C13H16/c1-6-11-9-12(13(3,4)5)8-7-10(11)2/h1,7-9H,2-5H3 |
InChI Key |
BXZQSWBVFJURAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-ethynyl-1-methylbenzene typically involves the alkylation of a benzene ring followed by the introduction of an ethynyl group. One common method involves the following steps:
Alkylation: The benzene ring is first alkylated with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the tert-butyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of more robust catalysts to withstand industrial conditions.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2-ethynyl-1-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as halogenation, nitration, and sulfonation.
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Nitration: Nitric acid and sulfuric acid.
Sulfonation: Sulfur trioxide or oleum.
Oxidation: Potassium permanganate or ozone.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Halogenation: Halogenated derivatives of this compound.
Nitration: Nitro derivatives.
Sulfonation: Sulfonic acid derivatives.
Oxidation: Carbonyl compounds.
Reduction: Alkenes or alkanes.
Scientific Research Applications
4-(tert-Butyl)-2-ethynyl-1-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-ethynyl-1-methylbenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions through the formation of a sigma complex intermediate, followed by the loss of a proton to regenerate the aromatic system.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced through interactions with specific reagents, leading to the formation of different products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Key Comparative Analysis
Electronic Effects :
- The ethynyl group in 4-(tert-Butyl)-2-ethynyl-1-methylbenzene is electron-withdrawing, activating the benzene ring toward electrophilic substitution at specific positions. In contrast, tert-butoxy (electron-donating) in 1-tert-Butoxy-4-chlorobenzene deactivates the ring, reducing reactivity toward electrophiles .
- Bromine in 2-ethyl-1-bromo-4-tert-butyl-benzene facilitates nucleophilic substitution, while the ethynyl group enables cross-coupling reactions, offering divergent synthetic pathways .
- Steric and Solubility Considerations: The tert-butyl group in all compounds enhances solubility in non-polar solvents. However, the ethynyl group in the target compound introduces polarity, balancing solubility for reactions in mixed solvents . The indene core in 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene introduces planarity, favoring π-stacking in materials applications, unlike the non-planar tert-butylstyrene .
- Reactivity in Synthesis: 4-tert-Butylstyrene undergoes radical polymerization or Diels-Alder reactions due to its vinyl group, whereas the ethynyl group in the target compound enables Sonogashira couplings to form carbon-carbon bonds with aryl halides . The bromine substituent in 2-ethyl-1-bromo-4-tert-butyl-benzene allows for Suzuki-Miyaura couplings, contrasting with the ethynyl group’s role in alkyne-based cycloadditions .
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